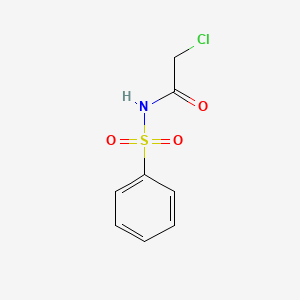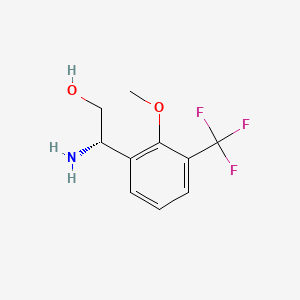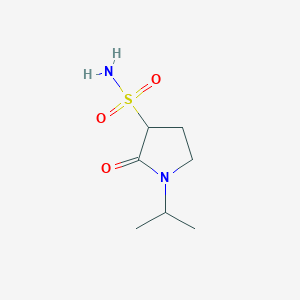
1-(Bromomethyl)-3,5-diethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3,5-diethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position and two ethyl groups at the third and fifth positions
準備方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3,5-diethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-diethylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-3,5-diethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation: The compound can be oxidized to form 3,5-diethylbenzaldehyde or 3,5-diethylbenzoic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the bromomethyl group can yield 3,5-diethyltoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: 3,5-diethylbenzaldehyde or 3,5-diethylbenzoic acid.
Reduction: 3,5-diethyltoluene.
科学的研究の応用
1-(Bromomethyl)-3,5-diethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various substituted benzene derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and polymers.
作用機序
The mechanism of action of 1-(Bromomethyl)-3,5-diethylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a variety of substituted benzene derivatives, depending on the nature of the nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar to 1-(Bromomethyl)-3,5-diethylbenzene but lacks the ethyl groups. It is also highly reactive towards nucleophiles.
1-(Bromomethyl)-4-ethylbenzene: Contains one ethyl group and a bromomethyl group, showing similar reactivity but different steric and electronic properties.
3,5-Diethylbenzyl Chloride: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and reaction conditions.
Uniqueness
This compound is unique due to the presence of two ethyl groups, which can influence its reactivity and the steric environment around the bromomethyl group. This can lead to different reaction outcomes compared to similar compounds without the ethyl substitutions.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
1-(bromomethyl)-3,5-diethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
GACWEJCTLJWEHA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1)CBr)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
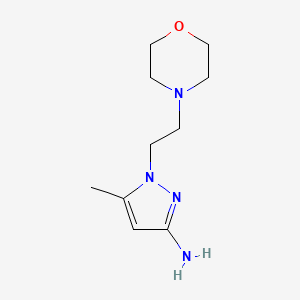
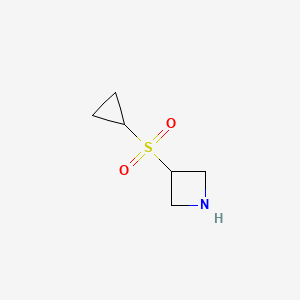
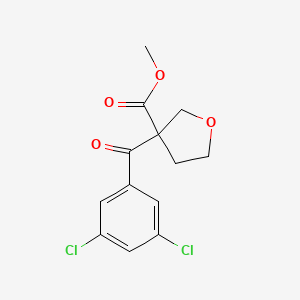
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
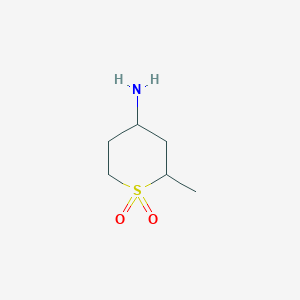
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
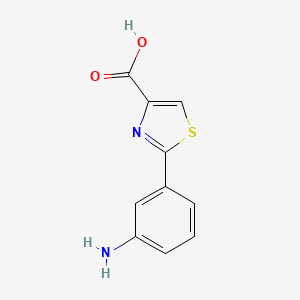
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
